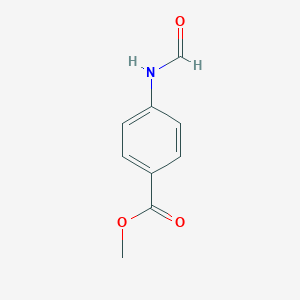
4-甲酰氨基苯甲酸甲酯
描述
Methyl 4-formamidobenzoate is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as pharmaceuticals, materials science, and organic chemistry. The compound is characterized by the presence of a formamido group attached to the benzene ring at the para position relative to the ester group.
Synthesis Analysis
The synthesis of compounds related to methyl 4-formamidobenzoate has been reported using various methods. For instance, the synthesis of N-(4-methylbenzyl)benzamide, a compound with a similar structure, was achieved using CuI as a catalyst and characterized by single-crystal X-ray diffraction . Another related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-formamidobenzoate has been extensively studied. Single-crystal X-ray diffraction has been a common technique for determining the crystal structure of these compounds. For example, the crystal structure of N-(4-methylbenzyl)benzamide revealed an orthorhombic lattice with intermolecular hydrogen bonds and weak C—H⋯π interactions . Similarly, the crystal structure of methyl 4-hydroxybenzoate, also known as methyl paraben, was determined at 120 K, showing extensive intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of methyl 4-formamidobenzoate and its derivatives has been explored in various studies. The compound synthesized by the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride showed the formation of a double-chain ribbon-like structure in the crystal, indicating specific reactivity patterns . Additionally, the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provided insights into its global chemical reactivity descriptors and non-linear optical (NLO) properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-formamidobenzoate derivatives have been characterized using different analytical techniques. For instance, the photoluminescence emission spectrum, dielectric measurements, and mechanical strength were reported for N-(4-methylbenzyl)benzamide . The polymorphic forms of methyl paraben were investigated by thermomicroscopy, infrared spectroscopy, and X-ray crystallography, revealing different hydrogen-bonded chain geometries and their impact on lattice energies . Theoretical calculations, such as Density Functional Theory (DFT), have been used to calculate the optimized molecular geometry and electronic properties of these compounds .
科学研究应用
晶体结构和理论分析
4-羟基苯甲酸甲酯(4-甲酰氨基苯甲酸甲酯的变体)的晶体结构和理论性质已得到研究。研究涉及确定其单晶 X 射线结构并执行 Hirshfeld 表面分析以了解分子间相互作用和晶体堆积。使用量子力学方法的计算计算被应用于关联实验和计算的振动光谱,表明其药物活性决定因素 (Sharfalddin 等人,2020)。
化学性质和合成途径
对与 4-甲酰氨基苯甲酸甲酯密切相关的邻二取代香草酚的研究探索了各种合成途径和化学性质。该研究强调了由庞大取代基引起的位阻应变在确定化学性质(例如增加碱度)中的重要性 (Zakhs 等人,1970)。
甲酰胺衍生物和细胞毒活性
合成了一系列苯并[b][1,6]萘啶的甲酰胺衍生物,并测试了其对各种癌细胞系的细胞毒活性。这些与 4-甲酰氨基苯甲酸甲酯在结构上相关的化合物表现出有效的细胞毒性,表明在癌症治疗中的潜在应用 (Deady 等人,2003)。
MBHA 树脂的制备
报道了一种合成 MBHA(4-甲基二苯甲胺)树脂的方法,该树脂在合成甲酰胺或肽 C 端酰胺中具有应用。这种涉及苯并三唑介导的酰胺烷基化的方法与 4-甲酰氨基苯甲酸甲酯的化学性质相关 (Lee 等人,2008)。
取代的苯并[1,2-b]喹啉-6-甲酰胺的合成
研究集中于合成与 4-甲酰氨基苯甲酸甲酯在结构上相关的取代的苯并[1,2-b]喹啉-6-甲酰胺。对这些化合物进行了细胞毒性评估,表明它们在医学应用中的潜力 (Chen 等人,2000)。
对羟基苯甲酸甲酯检测的传感器开发
使用分子印迹聚合物开发了一种电化学传感器,用于检测对羟基苯甲酸甲酯(一种与 4-甲酰氨基苯甲酸甲酯相关的化合物)。这项研究突出了 4-甲酰氨基苯甲酸甲酯衍生物在传感器技术中的应用 (Soysal,2021)。
抗心律失常活性
合成了一系列类似于 4-甲酰氨基苯甲酸甲酯的 4-[(甲磺酰基)氨基]苯甲酰胺,并评估了它们的 III 类抗心律失常活性。这些化合物在体外和体内显示出有效的活性和选择性,扩大了对 4-甲酰氨基苯甲酸甲酯在药理学中潜力的理解 (Ellingboe 等人,1992)。
安全和危害
“Methyl 4-formamidobenzoate” is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
作用机制
Mode of Action
The mode of action of Methyl 4-formamidobenzoate is currently not well understood due to the lack of research on this specific compound. Typically, a compound interacts with its target in the body, leading to a series of biochemical reactions that result in a physiological response. The exact nature of these interactions and the resulting changes for Methyl 4-formamidobenzoate are areas for future research .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
属性
IUPAC Name |
methyl 4-formamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-2-4-8(5-3-7)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGCKMCHSYSDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formamidobenzoate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

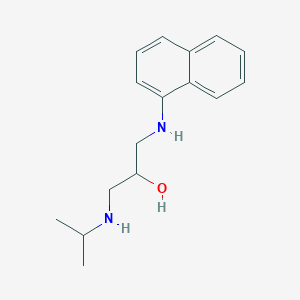

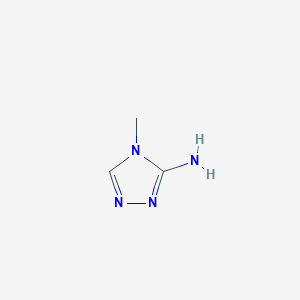



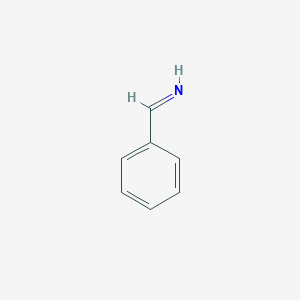
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)


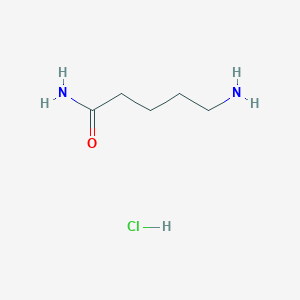
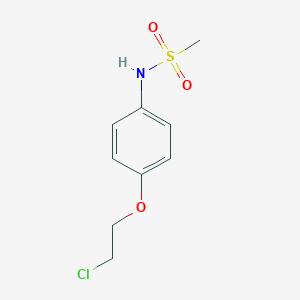

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)